4-(Piperazin-1-ylcarbonyl)phenol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4-hydroxyphenyl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-10-3-1-9(2-4-10)11(15)13-7-5-12-6-8-13;/h1-4,12,14H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPKAZCIHAEANI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride typically involves the reaction of piperazine with phenol derivatives under controlled conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The yields for these reactions are generally high, ranging from 81% to 91% .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-ylcarbonyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in various substituted phenol derivatives.
Scientific Research Applications
4-(Piperazin-1-ylcarbonyl)phenol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and phenol group allow it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
Piperazine derivatives are highly modular, with substituents significantly altering pharmacological and physicochemical properties. Below is a comparative analysis:
Physicochemical Properties
- Solubility: The phenol group in this compound improves water solubility compared to chlorophenyl () or trifluoromethyl () derivatives, which are more lipophilic .
- Stability : Hydrochloride salts generally exhibit better stability under physiological conditions than free bases. However, electron-withdrawing groups (e.g., trifluoromethyl in ) may reduce hydrolytic stability .
Biological Activity
4-(Piperazin-1-ylcarbonyl)phenol hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a piperazine moiety linked to a phenolic carbonyl group, which is significant for its interaction with biological targets. The general structure can be represented as follows:
The biological activity of this compound is largely attributed to its interactions with various receptors and enzymes:
- Cannabinoid Receptors : Similar compounds have shown selective binding to cannabinoid receptor type 1 (CB1), which is involved in various physiological processes including appetite regulation and pain modulation. For instance, analogs have demonstrated inverse agonist activity at CB1 receptors, potentially leading to therapeutic applications in obesity and metabolic disorders .
- Tyrosinase Inhibition : Compounds with similar structures have been evaluated for their inhibitory effects on tyrosinase (TYR), an enzyme crucial for melanin biosynthesis. Inhibiting TYR can have applications in treating hyperpigmentation disorders .
Biological Activity Data
Case Studies
Several studies have investigated the biological effects of compounds structurally related to this compound:
- Anti-Melanogenic Effects : A study synthesized a series of piperazine derivatives that inhibited tyrosinase, showing significant anti-melanogenic effects on B16F10 cells. The most potent compound displayed an IC50 value of 1.5 μM, indicating strong inhibitory activity against melanin production .
- Cannabinoid Receptor Studies : Research on benzhydryl piperazine analogs demonstrated their efficacy as CB1 inverse agonists, leading to a reduction in basal G protein coupling activity. These findings suggest potential applications in managing obesity-related conditions .
- Antimicrobial Properties : Another study evaluated the antimicrobial activity of piperazine derivatives against various pathogens, confirming their potential as effective agents against bacterial and fungal infections .
Q & A
Q. What are the recommended synthetic routes for 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride is synthesized via reaction of 4-chloronitrobenzene with N-methylpiperazine under alkaline conditions, followed by HCl treatment . For the target compound, a similar approach could involve coupling piperazine with a phenol-containing carbonyl precursor (e.g., 4-hydroxybenzoyl chloride). Optimization may include adjusting reaction temperature (40–80°C), using polar aprotic solvents (e.g., DMF), and controlling stoichiometric ratios (1:1.2 molar ratio of phenol derivative to piperazine). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) is recommended to isolate the hydrochloride salt .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., piperazine ring protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>98% by area normalization) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- Elemental Analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values .
Q. How do pH and temperature influence the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies should be conducted at pH 3–9 (buffered solutions) and temperatures (4°C, 25°C, 40°C). For example, piperazine derivatives degrade faster under alkaline conditions due to hydrolysis of the piperazine ring. At pH > 8, degradation products may include free piperazine and phenolic byproducts. At elevated temperatures (e.g., 40°C), accelerated decomposition occurs, requiring storage at 4°C in dark, airtight containers. Monitor stability via HPLC every 24 hours for 7 days .
Advanced Research Questions
Q. What strategies are employed to optimize reaction parameters (e.g., solvent choice, catalyst use) in the synthesis of piperazine-derived compounds?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine, while minimizing side reactions.
- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates carbonyl coupling reactions.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) and improves yield by 15–20% .
- DoE (Design of Experiments) : Statistically optimize variables (temperature, solvent volume, reagent ratio) using software like Minitab to identify ideal conditions .
Q. How can researchers identify and quantify synthetic impurities in this compound using LC-MS?
- Methodological Answer :
- LC-MS Setup : C18 column, 0.1% formic acid in water/acetonitrile gradient, positive ion mode.
- Impurity Profiling : Compare retention times and m/z values against standards. Common impurities include unreacted phenol derivatives (m/z ~138) or N-oxide byproducts (m/z +16).
- Quantification : Calibrate with spiked impurity standards (0.1–1.0% w/w) and use area-under-curve (AUC) for linear regression analysis .
Q. What computational methods (e.g., DFT) predict the reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-311G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO).
- Reactivity Descriptors : Electrophilicity index (ω) and Fukui functions identify nucleophilic sites (e.g., piperazine nitrogen) prone to protonation or alkylation .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict solubility and aggregation behavior .
Q. How to design binding assays to study interactions between the compound and biological targets (e.g., serotonin receptors)?
- Methodological Answer :
- Radioligand Displacement Assays : Use ³H-labeled serotonin (5-HT) in HEK293 cells expressing 5-HT1A receptors. Measure IC₅₀ via scintillation counting.
- Surface Plasmon Resonance (SPR) : Immobilize receptor on a CM5 chip; monitor binding kinetics (kₐ, kₑ) at varying compound concentrations (1 nM–10 µM) .
- Fluorescence Polarization : Fluorescently tagged compound competes with unlabeled ligand; calculate Kd from polarization shifts .
Q. How to resolve contradictions in biological activity data influenced by experimental variables (e.g., pH, temperature)?
- Methodological Answer :
- Multivariate Analysis : Use ANOVA to isolate variables (pH, incubation time) causing discrepancies in IC₅₀ values.
- Control Experiments : Repeat assays under standardized conditions (pH 7.4, 37°C, 5% CO₂) with internal controls (e.g., known 5-HT antagonists).
- Meta-Analysis : Compare data across studies using tools like RevMan to identify confounding factors (e.g., cell line variability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
